![molecular formula C15H15N5O3S B2836118 N-(3-methyl-4-(N-(pyrazolo[1,5-a]pyrimidin-6-yl)sulfamoyl)phenyl)acetamide CAS No. 2034475-40-4](/img/structure/B2836118.png)
N-(3-methyl-4-(N-(pyrazolo[1,5-a]pyrimidin-6-yl)sulfamoyl)phenyl)acetamide
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Overview
Description
“N-(3-methyl-4-(N-(pyrazolo[1,5-a]pyrimidin-6-yl)sulfamoyl)phenyl)acetamide” is a complex organic compound. It belongs to the family of pyrazolopyrimidines, which are heterocyclic compounds with a molecular formula of C6H5N3 . These compounds form the central core of a variety of more complex chemical compounds, including some pharmaceuticals and pesticides .
Synthesis Analysis
The synthesis of such compounds often involves the reaction of N-substituted isatins with 5-amino-1-phenyl-1H-pyrazole-4-carboxamide in refluxing methanol in the presence of excess sodium methoxide . This leads to cyclocondensation with the formation of 1-R-1’-phenyl-1’,7’-dihydrospiro[indole-3,6’-pyrazolo[3,4-d]pyrimidine]-2,4’(1H,5’H)-diones .Molecular Structure Analysis
The molecular structure of pyrazolopyrimidines, including “N-(3-methyl-4-(N-(pyrazolo[1,5-a]pyrimidin-6-yl)sulfamoyl)phenyl)acetamide”, involves a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure . One is pyrrole-type (proton donor) and the other is pyridine-type (proton acceptor) .Chemical Reactions Analysis
The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ of 19a–l .Scientific Research Applications
- Pyrazolo[3,4-b]pyridines exhibit diverse biological activities:
- Antifungal Properties : Carboxamide derivatives derived from 5-aminopyrazoles were evaluated against fungal strains .
- Antibacterial Activity : Substituted pyrazolo[3,4-d]pyrimidines demonstrated antibacterial effects against Gram-positive (S. aureus) and Gram-negative (Escherichia coli) bacteria .
- Fluorescent Probes : Certain pyrazolo[1,5-a]pyrimidines-based fluorophores exhibited excellent photobleaching performance .
- CDK2 Inhibition : Compounds featuring pyrazolo[3,4-d]pyrimidine scaffolds were designed for cancer treatment .
Chemical Structure and Tautomeric Forms
Biomedical Applications
Future Directions
The future directions for “N-(3-methyl-4-(N-(pyrazolo[1,5-a]pyrimidin-6-yl)sulfamoyl)phenyl)acetamide” and similar compounds could involve further exploration of their synthesis, properties, and potential applications. Given their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields , these compounds are of significant interest for future research.
properties
IUPAC Name |
N-[3-methyl-4-(pyrazolo[1,5-a]pyrimidin-6-ylsulfamoyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O3S/c1-10-7-12(18-11(2)21)3-4-14(10)24(22,23)19-13-8-16-15-5-6-17-20(15)9-13/h3-9,19H,1-2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMDNLZNPKVOSHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)NC2=CN3C(=CC=N3)N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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